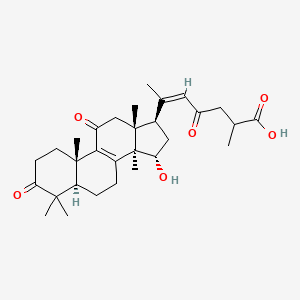![molecular formula C43H85NO5 B11930617 nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11930617.png)
nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate is a complex organic compound characterized by its long aliphatic chains and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate typically involves multiple steps:
Formation of the Heptadecan-9-yloxy Group: This step involves the reaction of heptadecan-9-ol with an appropriate acylating agent to form heptadecan-9-yloxy.
Oxidation to Form the Oxo Group: The heptadecan-9-yloxy intermediate is then oxidized to introduce the oxo group at the 7th position.
Amination: The oxoheptyl intermediate undergoes amination with 3-hydroxypropylamine to form the desired amino group.
Esterification: Finally, the aminoheptyl intermediate is esterified with nonanoic acid to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds.
Aplicaciones Científicas De Investigación
Nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving lipid metabolism and membrane dynamics.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate involves its interaction with lipid membranes and proteins. The compound’s long aliphatic chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The functional groups can interact with proteins, potentially modulating their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- Nonyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate
- Nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate
Uniqueness
Nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate is unique due to its specific combination of functional groups and aliphatic chains, which confer distinct physicochemical properties. These properties make it particularly suitable for applications in lipid-based systems and as a versatile reagent in organic synthesis.
Propiedades
Fórmula molecular |
C43H85NO5 |
|---|---|
Peso molecular |
696.1 g/mol |
Nombre IUPAC |
nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate |
InChI |
InChI=1S/C43H85NO5/c1-4-7-10-13-16-23-30-40-48-42(46)34-26-19-21-28-36-44(38-31-39-45)37-29-22-20-27-35-43(47)49-41(32-24-17-14-11-8-5-2)33-25-18-15-12-9-6-3/h41,45H,4-40H2,1-3H3 |
Clave InChI |
LANSUGQBTNOIMK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOC(=O)CCCCCCN(CCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


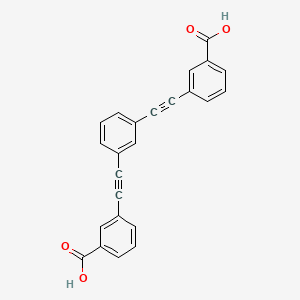
![Hexyl 3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo[7]annulene-8-carboxylate](/img/structure/B11930541.png)
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,4,6-trichloro-3-methoxy-5-methylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B11930542.png)
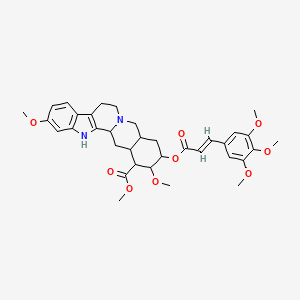
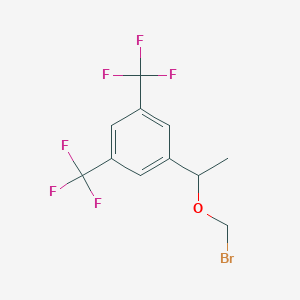

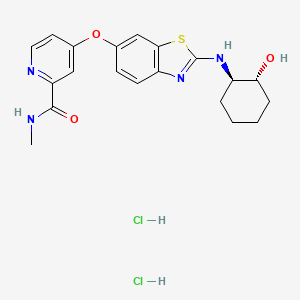
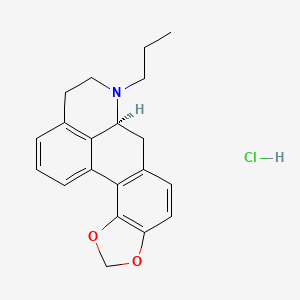
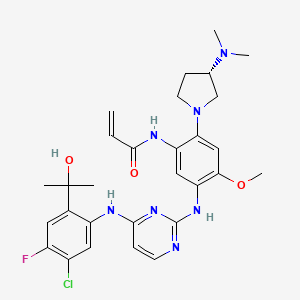
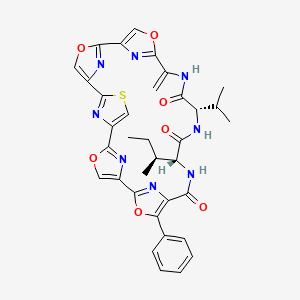
![N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylpyrrolo[3,2-b]pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide](/img/structure/B11930596.png)
![[4,4'-Bipyridine]-3,3'-dicarboxylic acid](/img/structure/B11930598.png)
